Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C11H20N2O2. It is known for its unique bicyclic structure, which includes a diaza-bicyclo[3.2.1]octane core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester typically involves the reaction of 3-benzyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester with palladium on carbon in the presence of ethanol under hydrogen atmosphere . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of enzymes such as PARP-1, thereby modulating cellular processes like DNA repair and apoptosis . The compound’s unique structure allows it to bind selectively to its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Utilized in the synthesis of isoquinolinone derivatives.
Uniqueness
Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate stands out due to its acetyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-7-10-5-6-11(8-14)15(10)12(17)18-13(2,3)4/h10-11H,5-8H2,1-4H3 |
InChI Key |
BQWWWBHCFMDWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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